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molecular formula C14H11F4N B142745 N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine CAS No. 332903-60-3

N-(4-Ethylphenyl)-2,3,5,6-tetrafluorobenzenamine

Cat. No. B142745
M. Wt: 269.24 g/mol
InChI Key: FMBNMGDVELSOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310099B1

Procedure details

4-Ethylaniline (242.36 g; 2.00 mol) is dissolved in dry tetrahydrofuran (900 ml). A solution of n-BuLi (2.5 M in hexanes, 800 ml; 2.00 mol) is added under N2 with cooling maintaining the reaction temperature below 15°. After stirring for 1 hour at 10°, neat pentafluorobenzene (168.06 g; 1.00 mol) is added with cooling to the mixture, keeping the temperature at 10-20°. The reaction is stirred at ambient temperature for 1.5 hours, then aqueous HCl (6 N; 500 ml) is added slowly with vigorous stirring and cooling, keeping the reaction temperature below 35°. The quenched reaction is stirred at ambient temperature for 0.5-18 hours. The aqueous layer is separated, and the organic phase is concentrated under reduced pressure (30-150 mm) to one-fourth volume. The concentrate is diluted with heptane (300 ml) and extracted with water (300 ml). The separated top organic layer is stirred over 230-400 mesh silica gel (50 g) and filtered. The filter cake is washed with heptane (4×50 ml). The combined filtrate and washings are concentrated under reduced pressure (20-30 mm) to give solid crude product. This material is recrystallized from hot heptane (200 ml) and collected at 0°. This solid is washed with cold heptane (100 ml) and dried under reduced pressure at 40° to give pure N-(2′,3′,5′,6′-tetrafluorophenyl)-4-ethylaniline.
Quantity
242.36 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
168.06 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].[Li]CCCC.[F:15][C:16]1[C:17]([F:25])=[C:18](F)[C:19]([F:23])=[C:20]([F:22])[CH:21]=1.Cl>O1CCCC1>[F:15][C:16]1[C:17]([F:25])=[CH:18][C:19]([F:23])=[C:20]([F:22])[C:21]=1[NH:7][C:6]1[CH:8]=[CH:9][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
242.36 g
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
900 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
168.06 g
Type
reactant
Smiles
FC=1C(=C(C(=C(C1)F)F)F)F
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 10°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 15°
TEMPERATURE
Type
TEMPERATURE
Details
with cooling to the mixture
CUSTOM
Type
CUSTOM
Details
at 10-20°
STIRRING
Type
STIRRING
Details
The reaction is stirred at ambient temperature for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 35°
CUSTOM
Type
CUSTOM
Details
The quenched reaction
STIRRING
Type
STIRRING
Details
is stirred at ambient temperature for 0.5-18 hours
Duration
9.25 (± 8.75) h
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated under reduced pressure (30-150 mm) to one-fourth volume
ADDITION
Type
ADDITION
Details
The concentrate is diluted with heptane (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with water (300 ml)
STIRRING
Type
STIRRING
Details
The separated top organic layer is stirred over 230-400 mesh silica gel (50 g)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with heptane (4×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings are concentrated under reduced pressure (20-30 mm)
CUSTOM
Type
CUSTOM
Details
to give solid crude product
CUSTOM
Type
CUSTOM
Details
This material is recrystallized from hot heptane (200 ml)
CUSTOM
Type
CUSTOM
Details
collected at 0°
WASH
Type
WASH
Details
This solid is washed with cold heptane (100 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40°

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=C(C=C1F)F)F)NC1=CC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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